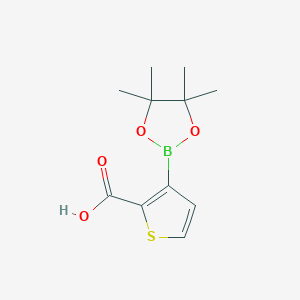

3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

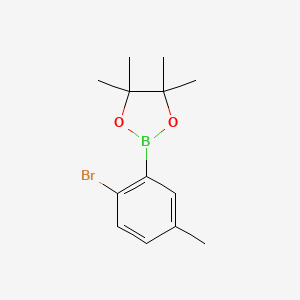

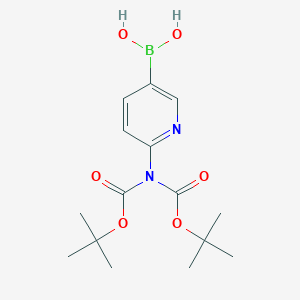

This compound is a chemical with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxylic acid group and a boronate ester group . The boronate ester group contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.科学研究应用

噻吩衍生物在药物化学和有机材料中的应用

噻吩衍生物,包括与本化合物结构相关的衍生物,因其在药物化学和材料科学中的广泛应用而被广泛研究。它们表现出广泛的生物活性,如抗菌、抗癌、抗寄生虫、抗炎和抗高血压活性。一些噻吩衍生物是市场领先药物(如头孢替坦和雷替雷昔德)的关键成分,展示了它们的药学重要性。除了药物化学之外,噻吩由于其电子特性而在有机材料中受到重视,使它们成为有机电子、农用化学品、香料和染料合成的组成部分。新型噻吩合成方法的开发,包括环保程序,突出了该化合物在药物合成和天然产物合成挑战中的重要性 (D. Xuan, 2020).

羧酸在生物催化剂抑制和溶剂开发中的应用

羧酸作为一类化合物,因其作为多种工业化学品的前体以及对发酵生产过程中使用的微生物生物催化剂的抑制作用而著称。了解羧酸的抑制机制,如破坏细胞膜和降低内部 pH 值,对于制定代谢工程策略以增强微生物耐受性至关重要。这些知识直接支持生物可再生化学品的生产,包括与本化合物相关的化学品 (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013)。此外,用于从稀水溶液中提取羧酸的溶剂技术的进步对于生物基塑料的可持续生产至关重要,这证明了这些化合物的环境和工业相关性 (L. Sprakel & B. Schuur, 2019).

安全和危害

作用机制

Target of Action

Similar compounds are known to be involved in borylation reactions .

Mode of Action

Compounds with similar structures are known to participate in borylation reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another molecule, typically an arene or an alkyne .

Biochemical Pathways

The borylation reactions in which similar compounds participate can lead to the formation of organoboron compounds . These compounds are often used as intermediates in organic synthesis, including the synthesis of pharmaceuticals .

Result of Action

The formation of organoboron compounds through borylation reactions can have significant effects in organic synthesis .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially affect the borylation reactions in which similar compounds participate .

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)7-5-6-17-8(7)9(13)14/h5-6H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTPBHAOYSFFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)

![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)